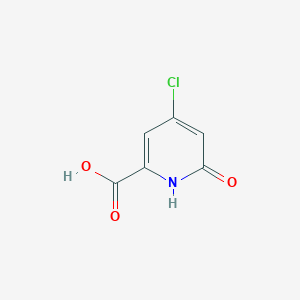

4-Chloro-6-hydroxypicolinic acid

Übersicht

Beschreibung

4-Chloro-6-hydroxypicolinic acid is a derivative of picolinic acid . Picolinic acid derivatives have been reported to exhibit enol-keto tautomerism . They are chelating ligands exhibiting potential complexing ability (via N,O-chelation or N,O,O-chelation) .

Synthesis Analysis

The synthesis of 6-Hydroxypicolinic acid, a related compound, is prepared by the reaction of 2-Bromo-6-hydroxypyridine and Carbon Dioxide . The specific synthesis steps involve the use of dry THF (Tetrahydrofuran), -PrMgCl (Isopropylmagnesium chloride), and n-BuLi (n-Butyllithium) .Molecular Structure Analysis

The molecular structure of 6-Hydroxypicolinic acid, a related compound, has been determined by X-ray crystallography . The compound crystallized in a monoclinic system .Chemical Reactions Analysis

The chemical reactions of 6-Hydroxypicolinic acid involve the reaction of 2-Bromo-6-hydroxypyridine and Carbon Dioxide . The reaction chosen for the analysis must be fast, complete, and specific .Physical And Chemical Properties Analysis

6-Hydroxypicolinic acid, a related compound, has a molecular formula of C6H5NO3 . It has been reported to exhibit enol-keto tautomerism .Wissenschaftliche Forschungsanwendungen

Catalysis and Green Chemistry

In catalysis, this compound plays a role as a ligand in transition metal-catalyzed reactions. Its coordination abilities influence reaction pathways, selectivity, and efficiency. Researchers explore its use in sustainable and environmentally friendly transformations, contributing to green chemistry practices.

For more information, you can refer to the product details provided by suppliers:

Wirkmechanismus

Target of Action

4-Chloro-6-hydroxypicolinic acid primarily targets palladium complexes . It acts as a chelating ligand when deprotonated, bearing a pyridone moiety that can assist in the C-H activation of arenes .

Mode of Action

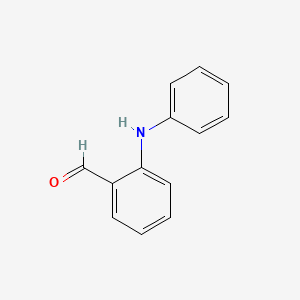

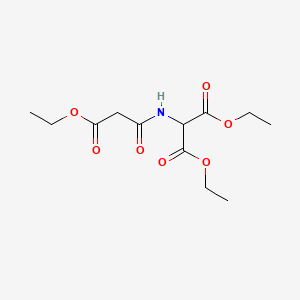

The compound interacts with its targets through a process known as C-H activation . When deprotonated, both 4-Chloro-6-hydroxypicolinic acid and pyridyl-amides act as chelating ligands. They bear either a pyridone moiety or an N-acyl substituent that can assist the C-H cleavage in the same way as the successful bipyridone ligands and MPAAs do .

Biochemical Pathways

It is known that the compound plays a role in theC-H activation of arenes , which is a crucial process in various biochemical transformations .

Pharmacokinetics

Like other picolinic acid derivatives, it is expected to have good bioavailability due to its ability to form chelates .

Result of Action

The primary result of the action of 4-Chloro-6-hydroxypicolinic acid is the C-H activation of arenes . This leads to the formation of new C-C bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action of 4-Chloro-6-hydroxypicolinic acid can be influenced by various environmental factors. For instance, the presence of a base can facilitate the deprotonation of the compound, enhancing its chelating ability . .

Safety and Hazards

The safety data sheet for 3-Hydroxypicolinic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Zukünftige Richtungen

The photochemistry of 6-chloro and 6-bromopicolinic acids in water has been investigated . In deoxygenated pH 5.4 water, 6-chloropicolinic acid yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole . This could provide insights into potential future directions for the study of 4-Chloro-6-hydroxypicolinic acid.

Eigenschaften

IUPAC Name |

4-chloro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYUMSXKRYVSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

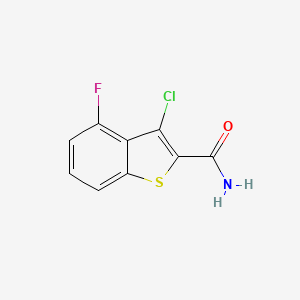

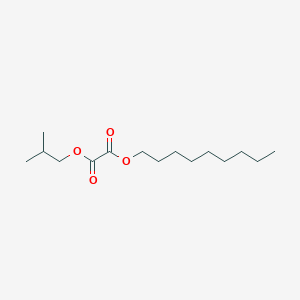

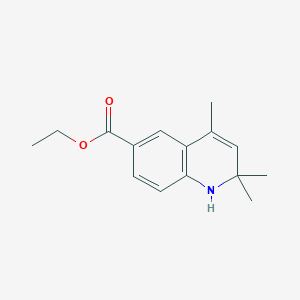

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3175679.png)

![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)

![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)

![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)

![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)